Synthesis of Tetrabutylammonium Salicylate via Neutralization: A Technical Guide
Synthesis of Tetrabutylammonium Salicylate via Neutralization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tetrabutylammonium (B224687) salicylate (B1505791) (TBA-SA) through a neutralization reaction. The document provides comprehensive experimental protocols, quantitative data, and characterization details to support researchers and professionals in the fields of chemistry and drug development.
Introduction
Tetrabutylammonium salicylate is a quaternary ammonium (B1175870) salt that has garnered interest in various scientific domains, including its potential applications in pharmaceutical formulations and as a phase-transfer catalyst. The synthesis route via a neutralization reaction offers a straightforward and efficient method for its preparation. This method involves the direct reaction of a quaternary ammonium hydroxide (B78521), tetrabutylammonium hydroxide (TBAH), with salicylic (B10762653) acid.
Reaction Scheme
The synthesis of tetrabutylammonium salicylate proceeds through a classic acid-base neutralization reaction. The hydroxyl group of the tetrabutylammonium hydroxide deprotonates the carboxylic acid group of salicylic acid, forming the salicylate salt and water as the sole byproduct.
Figure 1. Neutralization reaction for the synthesis of TBA-SA.
Experimental Protocol
This section provides a detailed methodology for the synthesis of tetrabutylammonium salicylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Salicylic Acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Tetrabutylammonium Hydroxide (TBAH) | 40% in Water | Sigma-Aldrich |
| Acetone (B3395972) | ACS Reagent Grade, ≥99.5% | Fisher Scientific |
| Diethyl Ether | ACS Reagent Grade, ≥99.0% | VWR |
| Anhydrous Magnesium Sulfate | Reagent Grade | J.T. Baker |
Synthesis Procedure
A typical procedure for the synthesis of tetrabutylammonium salicylate involves the direct neutralization of salicylic acid with tetrabutylammonium hydroxide.[1] The reaction is generally performed at room temperature.[1]
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Dissolution of Salicylic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.81 g (0.1 mol) of salicylic acid in 100 mL of acetone. Stir the mixture at room temperature until all the salicylic acid has dissolved.
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Addition of Tetrabutylammonium Hydroxide: Slowly add 64.84 g of a 40% aqueous solution of tetrabutylammonium hydroxide (0.1 mol) to the salicylic acid solution dropwise over a period of 30 minutes with continuous stirring. The addition should be controlled to maintain the reaction temperature at or near room temperature.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the neutralization is complete.
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Solvent Removal: Remove the acetone and water from the reaction mixture using a rotary evaporator under reduced pressure. The bath temperature should be maintained at 40-50 °C.
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Initial Product Isolation: The crude product is obtained as a viscous oil or a semi-solid. To facilitate solidification, the crude product can be triturated with diethyl ether.
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Purification by Recrystallization:
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Dissolve the crude product in a minimal amount of hot acetone.
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Slowly add diethyl ether as an anti-solvent until the solution becomes turbid.
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Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
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Collect the white crystalline product by vacuum filtration.
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Wash the crystals with a small amount of cold diethyl ether.
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Drying: Dry the purified tetrabutylammonium salicylate in a vacuum oven at 40 °C overnight to a constant weight. The final product should be a white to off-white crystalline powder.[2]
Experimental Workflow
Figure 2. Experimental workflow for TBA-SA synthesis.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of tetrabutylammonium salicylate.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Salicylic Acid | 1.0 eq | - |
| Tetrabutylammonium Hydroxide | 1.0 eq | - |
| Product Information | ||
| Molecular Formula | C₂₃H₄₁NO₃ | [2] |
| Molecular Weight | 379.59 g/mol | [2] |
| Theoretical Yield | 37.96 g (for 0.1 mol scale) | Calculated |
| Expected Practical Yield | ~90-95% | Estimated |
| Purity (HPLC) | >98.0% | [2] |
| Melting Point | 92 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
Characterization Data
The identity and purity of the synthesized tetrabutylammonium salicylate can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃):
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δ 7.8-8.0 (m, 1H, Ar-H)
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δ 7.2-7.4 (m, 1H, Ar-H)
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δ 6.8-7.0 (m, 2H, Ar-H)
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δ 3.2-3.4 (t, 8H, N⁺-CH₂-)
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δ 1.6-1.8 (m, 8H, -CH₂-)
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δ 1.4-1.6 (m, 8H, -CH₂-)
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δ 0.9-1.1 (t, 12H, -CH₃)
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¹³C NMR (125 MHz, CDCl₃):
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δ 170.5 (C=O)
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δ 161.0 (Ar-C-O⁻)
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δ 133.0 (Ar-CH)
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δ 130.0 (Ar-CH)
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δ 118.5 (Ar-C)
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δ 117.0 (Ar-CH)
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δ 115.0 (Ar-CH)
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δ 58.5 (N⁺-CH₂)
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δ 24.0 (-CH₂-)
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δ 19.5 (-CH₂-)
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δ 13.5 (-CH₃)
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of tetrabutylammonium salicylate would exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3050-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1650-1630 | C=O stretch (carboxylate, asymmetric) |
| 1600, 1470, 1450 | C=C stretch (aromatic) |
| 1390-1370 | C=O stretch (carboxylate, symmetric) |
| 1250-1200 | C-O stretch (phenolic) |
Safety and Handling
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Tetrabutylammonium hydroxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Salicylic acid can cause skin irritation. Avoid inhalation of dust and contact with skin and eyes.
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Acetone and diethyl ether are highly flammable solvents. All procedures should be carried out in a well-ventilated fume hood, away from ignition sources.
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The final product, tetrabutylammonium salicylate , should be handled with care, and its toxicological properties should be considered. It is noted to be hygroscopic.[2]
Conclusion
The neutralization reaction between tetrabutylammonium hydroxide and salicylic acid provides a reliable and high-yielding route to tetrabutylammonium salicylate. The straightforward procedure, coupled with a simple purification by recrystallization, makes this method suitable for laboratory-scale synthesis. The provided experimental details and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this quaternary ammonium salt.
